4-chloro-1,3,5-tris(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1,3,5-tris(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of three 4-fluorophenyl groups and one chlorine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3,5-tris(4-fluorophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3,5-tris(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or organolithium compounds can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the phenyl rings, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-chloro-1,3,5-tris(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a lead compound for drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers, dyes, and electronic components.
Mechanism of Action
The mechanism of action of 4-chloro-1,3,5-tris(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-fluorophenyl)-1H-pyrazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-chloro-1,3,5-tris(4-methylphenyl)-1H-pyrazole: Contains methyl groups instead of fluorophenyl groups, leading to different chemical and physical properties.
4-chloro-1,3,5-tris(4-nitrophenyl)-1H-pyrazole:
Uniqueness
4-chloro-1,3,5-tris(4-fluorophenyl)-1H-pyrazole is unique due to the presence of both chlorine and fluorophenyl groups, which impart distinct electronic and steric effects. These features can influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H12ClF3N2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
4-chloro-1,3,5-tris(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C21H12ClF3N2/c22-19-20(13-1-5-15(23)6-2-13)26-27(18-11-9-17(25)10-12-18)21(19)14-3-7-16(24)8-4-14/h1-12H |
InChI Key |
YQILWZWCTJXZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl)F |
Origin of Product |
United States |
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